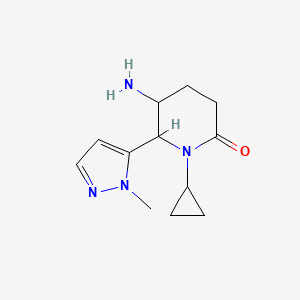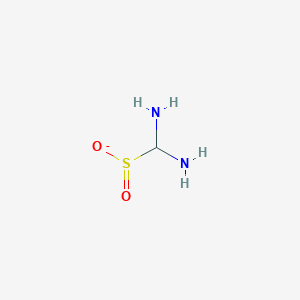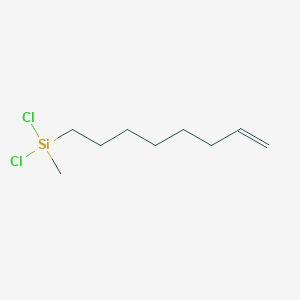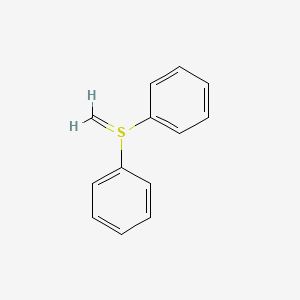
1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals generated from reagents such as fluoroform (CHF3) under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of efficiency and scalability. Continuous flow processes enable precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazol-5-one: This compound shares structural similarities but differs in its functional groups and applications.
Difluoromethylated Heterocycles: These compounds also contain difluoromethyl groups and are used in various scientific and industrial applications.
Uniqueness
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of fluorine atoms and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c12-9-3-1-8(2-4-9)7-15-10-5-6-17(16-10)11(13)14/h1-6,11H,7H2,(H,15,16) |
InChI Key |
XWZWLOHUIRTIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749502.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749509.png)


![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11749522.png)


![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)

![8-Bromobenzofuro[2,3-b]pyridine](/img/structure/B11749557.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749576.png)
